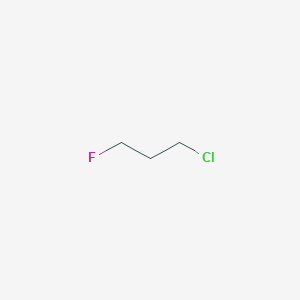
1-Chloro-3-fluoropropane
描述
1-Chloro-3-fluoropropane is an organic compound with the molecular formula C3H6ClF It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which consists of a propane backbone substituted with a chlorine atom at the first carbon and a fluorine atom at the third carbon
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoropropane can be synthesized through several methods. One common approach involves the halogenation of propane. In this process, propane is reacted with chlorine and fluorine under controlled conditions to selectively substitute hydrogen atoms with chlorine and fluorine atoms. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound often involves the use of halogen exchange reactions. For instance, 1-chloropropane can be reacted with a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst to produce this compound. This method is advantageous due to its high selectivity and yield.
化学反应分析
Types of Reactions: 1-Chloro-3-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, amines, or other substituted hydrocarbons.
Elimination Reactions: The major product is usually an alkene, such as propene.
Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, aldehydes, or carboxylic acids.
科学研究应用
1-Chloro-3-fluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: While not commonly used directly in biological studies, its derivatives and related compounds are often explored for their biological activity.
Medicine: Research into halogenated hydrocarbons like this compound can lead to the development of new pharmaceuticals, particularly in the field of anesthetics and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, including solvents, refrigerants, and polymers.
作用机制
The mechanism by which 1-chloro-3-fluoropropane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. This involves the nucleophile attacking the carbon atom bonded to the halogen, leading to the formation of a new bond and the release of the halogen as a leaving group.
相似化合物的比较
1-Chloro-2-fluoropropane: Similar in structure but with the fluorine atom at the second carbon.
1-Chloro-3,3,3-trifluoropropane: Contains three fluorine atoms at the third carbon, making it more heavily fluorinated.
1-Bromo-3-fluoropropane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-3-fluoropropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and fluorine atoms allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
属性
IUPAC Name |
1-chloro-3-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClF/c4-2-1-3-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDZQZAOZNELDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870542 | |
| Record name | 1-Chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-38-4 | |
| Record name | 1-Chloro-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


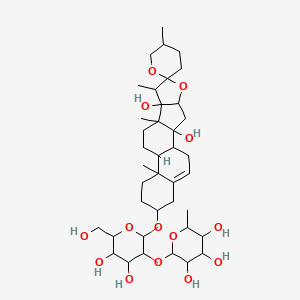
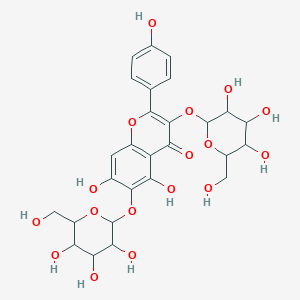
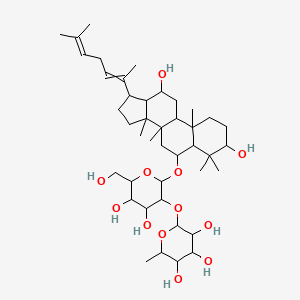
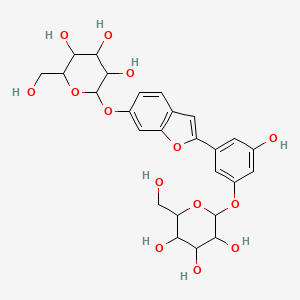
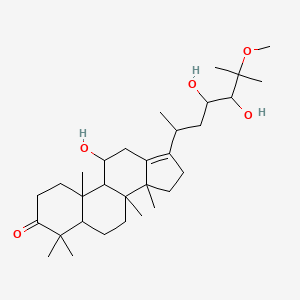
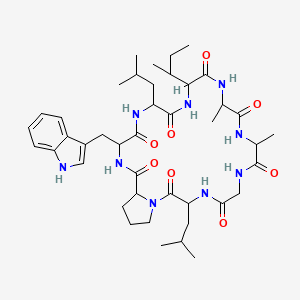
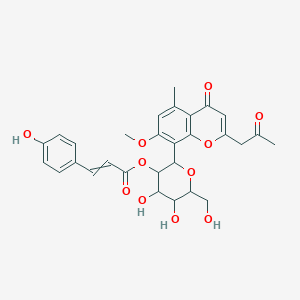
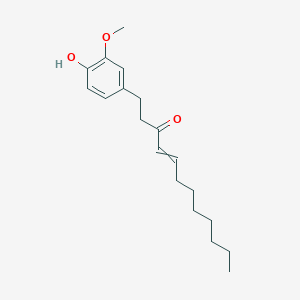
![N-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hexadec-3-enyl-2-hydroxytetracosanamide](/img/structure/B8262789.png)
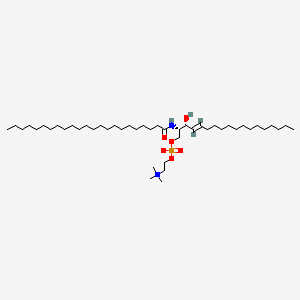
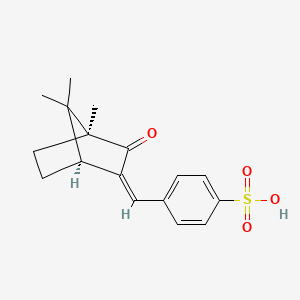
![[14-[5-Hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B8262807.png)
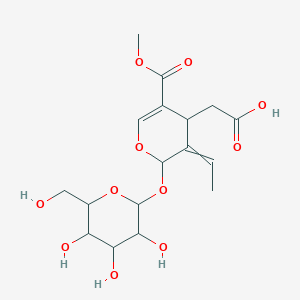
![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl) methylamino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid tert-butyl ester](/img/structure/B8262829.png)
